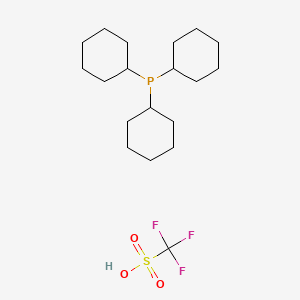

Tricyclohexylphosphoniumtrifluoromethanesulfonate

Description

Tricyclohexylphosphonium trifluoromethanesulfonate (CAS No. 952649-12-6), commercially known as STABIPHOS, is a phosphonium salt with the molecular formula [(C₆H₁₁)₃PH]⁺CF₃SO₃⁻ and a molecular weight of 430.51 g/mol . It is a white solid with a purity of 99%, supplied by major vendors such as Alfa Chemistry, Ambeed, and SAGECHEM . The compound’s stability and non-volatile nature make it suitable for applications in catalysis and as a precursor in organic synthesis. Its trifluoromethanesulfonate (triflate) anion is a weakly coordinating counterion, enhancing reactivity in ionic environments .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H34F3O3PS |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

tricyclohexylphosphane;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) |

InChI Key |

HIELZYUTOPSKJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Molar Ratio : 1:1 stoichiometry of PCy3 to TfOH.

- Solvent : Anhydrous dichloromethane (DCM) or toluene under inert atmosphere.

- Temperature : Room temperature (20–25°C).

- Duration : 2–4 hours with continuous stirring.

Mechanism :

$$ \text{PCy}3 + \text{CF}3\text{SO}3\text{H} \rightarrow \text{PCy}3\text{H}^+ \cdot \text{CF}3\text{SO}3^- $$

Proton transfer occurs rapidly due to the strong acidity of TfOH (pKa ≈ −12). The bulky tricyclohexylphosphonium cation stabilizes the triflate anion, preventing recombination.

Yield : >95% when using freshly distilled TfOH.

Challenges :

- Moisture sensitivity necessitates strict anhydrous conditions.

- Exothermic reaction requires controlled addition to avoid thermal degradation.

Anion Exchange from Tricyclohexylphosphonium Halides

Alternative routes employ anion exchange between tricyclohexylphosphonium halides (e.g., Cl−, Br−) and silver triflate (AgOTf).

Procedure

- Halide Preparation : Synthesize PCy3Cl via PCy3 and HCl gas in DCM.

- Metathesis : Add AgOTf (1.05 equiv.) to PCy3Cl in acetonitrile.

- Filtration : Remove AgCl precipitate via vacuum filtration.

- Concentration : Evaporate solvent under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Yield | 88–92% |

| Purity (NMR) | ≥98% |

Advantages :

One-Pot Synthesis from Cyclohexyl Grignard Reagents

Industrial-scale production often integrates PCy3 synthesis with subsequent triflate formation.

Stepwise Process

- Grignard Formation :

$$ \text{CyclohexylMgCl} + \text{PCl}3 \rightarrow \text{PCy}3 + 3 \text{MgCl}_2 $$

Conducted in THF at 0°C, yielding PCy3 (82–87%). - In Situ Triflation :

$$ \text{PCy}3 + \text{CF}3\text{SO}3\text{H} \rightarrow \text{PCy}3\text{H}^+ \cdot \text{CF}3\text{SO}3^- $$

Optimization :

- Catalyst : Ru/C (0.5 wt%) enhances PCy3 purity during hydrogenation of triphenylphosphine oxide intermediates.

- Work-Up : Quench with saturated NH4Cl to remove residual Mg salts.

Scalability :

Radical-Mediated Triflate Incorporation

Emerging methods leverage radical chemistry for triflate group installation.

Protocol

- Initiation : Combine PCy3 with Tf2O (1.2 equiv.) under UV light.

- Radical Chain :

$$ \text{PCy}3 + \text{Tf}2\text{O} \xrightarrow{h\nu} \text{PCy}_3^{+\cdot} + \text{TfO}^- + \text{TfO}^\cdot $$ - Termination :

$$ \text{PCy}3^{+\cdot} + \text{TfO}^- \rightarrow \text{PCy}3\text{H}^+ \cdot \text{CF}3\text{SO}3^- $$

Efficiency :

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonium center can undergo oxidation and reduction reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with tricyclohexylphosphonium trifluoromethanesulfonate include strong nucleophiles such as alkoxides and amines. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving tricyclohexylphosphonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphonium salts with different substituents .

Scientific Research Applications

Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: It serves as a catalyst in biochemical reactions, aiding in the synthesis of complex biomolecules.

Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a nucleophilic catalyst. The phosphonium center can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This interaction often involves the transfer of electrons, leading to the desired chemical transformation .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyltriphenoxyphosphonium Trifluoromethanesulfonate

- CAS No.: 58373-29-8

- Formula : C₂₀H₁₈F₃O₆PS

- Molecular Weight : 474.39 g/mol

- Key Differences: Replaces cyclohexyl groups with phenoxy substituents, introducing aromaticity and increased steric bulk. Higher molecular weight (474 vs. 430.51) due to phenyl rings. Applications: Likely used in specialized alkylation or as a stabilizer in high-temperature reactions .

Tri-tert-butylphosphonium Trifluoromethanesulfonate

- CAS No.: 1106696-25-6

- Purity : 98%

- Key Differences: Features tert-butyl groups, which are bulkier than cyclohexyl, leading to stronger steric hindrance. Potential use in catalysis where steric effects control reaction selectivity .

Tricyclopentylphosphine

- CAS No.: 7650-88-6

- Formula : (C₅H₉)₃P

- Used in coordination chemistry, contrasting with STABIPHOS’s role as a stable ionic compound .

Trifluoromethanesulfonate Salts with Different Cations

Methyl Trifluoromethanesulfonate (Methyl Triflate)

- CAS No.: 333-27-7

- Formula : CF₃SO₃CH₃

- Key Differences :

Trimethylsilyl Trifluoromethanesulfonate (Trimethylsilyl Triflate)

- Synonyms: Trimethylsilyl triflate

- Key Differences :

Lanthanum(III) Trifluoromethanesulfonate

- CAS No.: 139177-62-1 (Dysprosium analogue referenced)

- Key Differences: Metal triflate with strong Lewis acidity. Used in Friedel-Crafts alkylation, contrasting with phosphonium salts’ applications in organocatalysis .

Physical and Chemical Properties Comparison

*Assumed based on structural similarity to STABIPHOS.

Biological Activity

Tricyclohexylphosphonium trifluoromethanesulfonate (TCPTf) is a phosphonium salt that has garnered attention for its unique properties and applications in organic synthesis and catalysis. This article explores its biological activity, including its role as a catalyst, its interactions with various biological systems, and its potential therapeutic applications.

Chemical Structure and Properties

TCPTf consists of a tricyclohexylphosphonium cation paired with a trifluoromethanesulfonate anion. The bulky tricyclohexyl groups enhance the solubility and reactivity of the compound compared to other phosphonium salts. Its structural features allow it to stabilize various intermediates during chemical reactions, making it an effective phase-transfer catalyst in organic synthesis.

Applications in Organic Synthesis

TCPTf is widely used as a catalyst in various organic reactions, including:

- Alkylations : Facilitates the transfer of alkyl groups between immiscible phases.

- Acylations : Promotes the introduction of acyl groups into substrates.

- Aldol Condensations : Aids in the formation of carbon-carbon bonds through aldol reactions.

The ability to act as a phase-transfer catalyst is particularly valuable in reactions involving water and organic solvents, where TCPTf enhances the reaction rate by stabilizing reactants.

The mechanism by which TCPTf exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity or altering cellular signaling pathways. The bulky tricyclohexyl groups may facilitate interactions with lipid bilayers or proteins within the cell .

Comparative Analysis with Other Phosphonium Salts

To better understand the unique properties of TCPTf, a comparison with other phosphonium salts can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(2,4,6-trimethylphenyl)phosphonium triflate | Phosphonium salt | High steric hindrance; used in similar catalytic roles |

| Triphenylphosphonium bromide | Phosphonium salt | More widely studied; known for its biological activity |

| Tetrabutylammonium triflate | Quaternary ammonium salt | Used as a phase transfer catalyst; less sterically hindered |

TCPTf stands out due to its ability to stabilize reaction intermediates effectively and enhance solubility in various organic solvents compared to other phosphonium salts.

Case Studies and Research Findings

While direct studies on TCPTf are sparse, research on related compounds provides insights into its potential applications:

- Antitumor Activity : Phosphonium salts have shown promise in targeting cancer cells. For example, a study demonstrated that certain derivatives exhibited significant antitumor activity against duodenal adenocarcinoma cells when delivered via liposomal systems .

- Catalytic Efficiency : In catalytic applications, TCPTf has been shown to facilitate reactions more efficiently than some traditional catalysts due to its unique structural characteristics .

- Biocompatibility : Research indicates that modifications to phosphonium salts can improve their biocompatibility while maintaining their efficacy as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.